1-(3-Chloroquinolin-6-yl)ethanone
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Overview
Description
1-(3-Chloroquinolin-6-yl)ethanone is an organic compound with the chemical formula C11H8ClNO and a molecular weight of 205.64 g/mol . It is a white solid that is soluble in organic solvents such as ethanol, chloroform, and ether . This compound is primarily used as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloroquinolin-6-yl)ethanone can be synthesized through various methods, including alkylation and the Rieche reaction . One common method involves the reaction of 1-(3-chloroquinolin-6-yl)ethanol with an alkylating agent under acidic conditions . The reaction typically requires purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity . The process may include the use of catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
1-(3-Chloroquinolin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the development of bioactive molecules for biological studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloroquinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects . The specific pathways and targets depend on the derivative or compound synthesized from it .
Comparison with Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with a wide range of biological activities.
Chloroquinoline: Similar to 1-(3-Chloroquinolin-6-yl)ethanone but with different substitution patterns.
Quinolone: Known for its antimicrobial properties and used in various therapeutic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its versatility in synthetic applications and potential for developing bioactive compounds make it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(3-chloroquinolin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBYBZUSHRYGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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